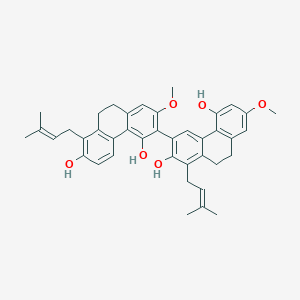
Spiranthesol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiranthesol is a dimeric dihydrophenanthrene compound isolated from the roots of Spiranthes sinensis var. amoena, a species belonging to the Orchidaceae family . This compound is notable for being the first example of dihydrophenanthrene derived from natural sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spiranthesol can be isolated from the aerial parts of Spiranthes sinensis (Pers.) . The isolation process involves extraction and purification techniques, including the use of 2D NMR spectroscopy and HMBC techniques to determine its structure .
Industrial Production Methods: Currently, there is no widely reported industrial production method for this compound. The compound is primarily obtained through extraction from natural sources, specifically the roots of Spiranthes sinensis var. amoena .
Análisis De Reacciones Químicas
Types of Reactions: Spiranthesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives of dihydrophenanthrene, such as spiranthoquinone, spiranthol-C, and spirasineol-B .
Aplicaciones Científicas De Investigación
Spiranthesol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anti-adipogenic activity, where it inhibits adipogenesis in 3T3-L1 cells by regulating adipogenic transcription factors and activating AMPK . Additionally, this compound and its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Mecanismo De Acción
The mechanism of action of Spiranthesol involves the regulation of various molecular targets and pathways. For instance, it inhibits adipogenesis by down-regulating adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer binding protein α (C/EBPα), and sterol regulatory element binding protein-1 (SREBP-1c) . Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Spiranthesol include other dihydrophenanthrene derivatives such as spiranthoquinone, spiranthol-C, and spirasineol-B . These compounds share structural similarities and are also derived from Spiranthes sinensis var. amoena .
Uniqueness: this compound is unique due to its specific dimeric dihydrophenanthrene structure, which distinguishes it from other phenanthrene derivatives. Its unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C40H42O6 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
6-[2,5-dihydroxy-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthren-3-yl]-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C40H42O6/c1-21(2)7-11-28-26-13-10-24-18-35(46-6)38(40(44)37(24)29(26)15-16-33(28)41)32-20-31-27(30(39(32)43)12-8-22(3)4)14-9-23-17-25(45-5)19-34(42)36(23)31/h7-8,15-20,41-44H,9-14H2,1-6H3 |
Clave InChI |
HXPPUWDAQKHJLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)O)C4=C(C(=C5CCC6=C(C5=C4)C(=CC(=C6)OC)O)CC=C(C)C)O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















